1-(3-Chloropropyl)-2-ethoxy-6-iodobenzene
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Overview
Description
1-(3-Chloropropyl)-2-ethoxy-6-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a chloropropyl group, an ethoxy group, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-6-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxy-6-iodophenol and 3-chloropropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The 2-ethoxy-6-iodophenol is reacted with 3-chloropropyl bromide in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to promote the substitution reaction, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-6-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert the iodine atom to a less reactive form.
Coupling Reactions: The iodine atom on the benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thiols, or ethers.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include dehalogenated compounds or reduced aromatic rings.
Coupling Reactions: Products include biaryl compounds or extended aromatic systems.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethoxy-6-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural features.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-6-iodobenzene depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The chloropropyl group can interact with active sites of enzymes, while the ethoxy and iodine groups can influence the compound’s binding affinity and selectivity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium Perchlorate: This compound shares the chloropropyl group but differs in the presence of methoxy and methyl groups on the benzene ring.
3-Chloropropylsilanetriol: This compound contains a chloropropyl group attached to a silanetriol moiety, making it useful in polymer and materials chemistry.
Tris(3-chloropropyl) Phosphate: This compound contains three chloropropyl groups attached to a phosphate core, commonly used as a flame retardant.
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-6-iodobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the ethoxy group enhances its solubility in organic solvents, while the iodine atom allows for versatile coupling reactions. This combination makes it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C11H14ClIO |
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Molecular Weight |
324.58 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-ethoxy-3-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3 |
InChI Key |
FQTUQNOCHSBEGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)I)CCCCl |
Origin of Product |
United States |
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